1-methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-METHYL-3-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a thiazole ring, a pyrazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones . The final compound is obtained by coupling these intermediates under specific conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-METHYL-3-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-METHYL-3-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrazole rings can bind to active sites, inhibiting or modulating the activity of these targets . This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents.
Uniqueness
1-METHYL-3-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its combination of thiazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H13N5O5S2 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-methyl-3-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C15H13N5O5S2/c1-20-8-11(14(22)23)12(18-20)13(21)17-9-2-4-10(5-3-9)27(24,25)19-15-16-6-7-26-15/h2-8H,1H3,(H,16,19)(H,17,21)(H,22,23) |
InChI Key |
ADVPIJFAUMADOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)O |
Origin of Product |
United States |
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